REACTION_CXSMILES
|
C(O)(=O)CCCCC(O)=O.[O:11]=[C:12]1[CH2:19][C:16]([CH3:18])([CH3:17])[CH2:15][C:14]([CH3:20])=[CH:13]1>>[CH3:20][C:14]1[CH2:13][C:12](=[O:11])[CH2:19][C:16]([CH3:18])([CH3:17])[CH:15]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C=C(CC(C)(C)C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition of 38 g
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(CC(=O)C1)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |